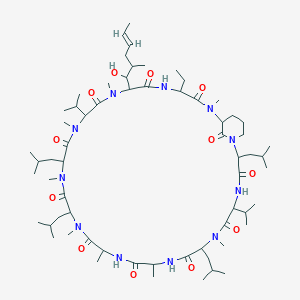
(S)-2-Acetyl-pyrrolidine
Descripción general
Descripción
Start by searching for the compound in chemical databases or academic search engines like Google Scholar or Connected Papers . Look for its IUPAC name, common names, and structural formula.
Molecular Structure Analysis
Use resources that provide information about the compound’s molecular structure. This can include its molecular weight, geometric structure, types of bonds, and more .Chemical Reactions Analysis
Find information on how the compound reacts with other substances. This can be found in the compound’s Material Safety Data Sheet (MSDS) or in research articles .Physical and Chemical Properties Analysis
Look for data on the compound’s physical and chemical properties such as melting point, boiling point, solubility, density, and more .Aplicaciones Científicas De Investigación
Cancer Research and Histone Acetylation : Pyrrolidine dithiocarbamate (PDTC), a derivative of pyrrolidine, inhibits histone acetylation and induces apoptosis in human leukemia cells. This activity is enhanced by the presence of Cu(2+) ions, indicating a potential anticancer application (Chen, Du, Kang, & Wang, 2008).
Flavor Chemistry : The synthesis of 2-acetyl-1-pyrroline, a key flavor component in rice, demonstrates the application of pyrrolidine derivatives in food chemistry. This synthesis process involves converting pyrrolidine into various intermediates to produce the flavor compound (Kimpe, Stevens, & Keppens, 1993).
Cognitive Enhancement : A pyrrolidine derivative, ABT-089, shows positive effects in rodent and primate models of cognitive enhancement. Its potential in treating cognitive disorders underscores the relevance of pyrrolidine derivatives in neuroscience (Lin et al., 1997).
Diabetes Treatment : A derivative, 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine, is a potent dipeptidyl peptidase IV inhibitor with antihyperglycemic properties, showing potential in diabetes treatment (Villhauer et al., 2003).
Synthetic Chemistry : Pyrrolidine derivatives are used in acetylation reactions under solvent-free conditions, highlighting their role in organic synthesis (Paul, Nanda, Gupta, & Loupy, 2002).
Aroma Stabilization in Food Products : The stabilization of potent odorants like 2-acetyl-1-pyrroline by complexation with zinc halides presents an innovative approach in food technology (Fang & Cadwallader, 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[(2S)-pyrrolidin-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(8)6-3-2-4-7-6/h6-7H,2-4H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCFJMPASVKULQ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Benzo[d]oxazol-2-yl)ethanone](/img/structure/B53119.png)









![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)

